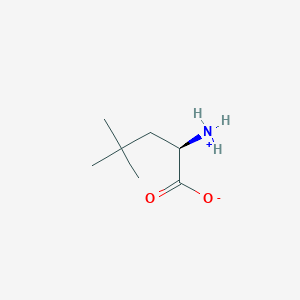

(2R)-2-azaniumyl-4,4-dimethylpentanoate

説明

(2R)-2-azaniumyl-4,4-dimethylpentanoate is a chiral ammonium salt derived from the branched-chain amino acid 2-amino-4,4-dimethylpentanoic acid. Its IUPAC name reflects the (2R) stereochemistry at the α-carbon, an azanium (NH₃⁺) group, and a 4,4-dimethylpentanoate ester moiety. This compound is structurally characterized by:

- Chirality: The (2R) configuration imparts stereoselective properties, making it relevant in pharmaceutical synthesis.

- Branched alkyl chain: The 4,4-dimethyl group increases steric bulk, influencing solubility and reactivity.

- Ionic nature: The ammonium group enhances water solubility compared to neutral analogs.

特性

IUPAC Name |

(2R)-2-azaniumyl-4,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBSHGLDBQBSPI-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Functional Group Analysis

Key structural analogs and their properties are compared below:

Key Observations:

Functional Group Impact: The ammonium group in the target compound contrasts with the diazo group in 1m, which is highly reactive and prone to cyclization (e.g., pyrrole synthesis via thermal decomposition) . Beta-lactam derivatives in exhibit antibiotic activity due to their ability to inhibit cell wall synthesis . The 4,4-dimethylpentanoate backbone in both the target compound and 1m introduces steric hindrance, reducing nucleophilic attack but enhancing stability in non-polar environments.

Synthetic Yields :

- Compound 1m was synthesized in 42% yield via diazo transfer reactions, reflecting moderate efficiency due to competing side reactions . Data for the target compound’s synthesis is unavailable, but ammonium salts are typically prepared via acid-base reactions or enzymatic resolution.

Physicochemical Properties

Table 2: Solubility and Stability

- The ionic nature of the target compound enhances aqueous solubility, whereas 1m’s diazo group limits solubility but enables reactivity in organic solvents.

- Beta-lactam analogs face stability challenges in biological systems due to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。